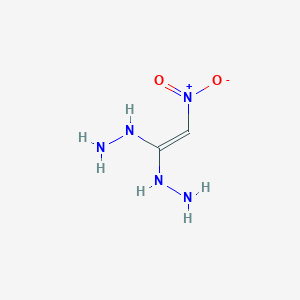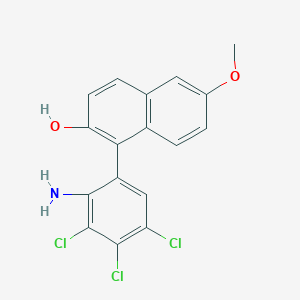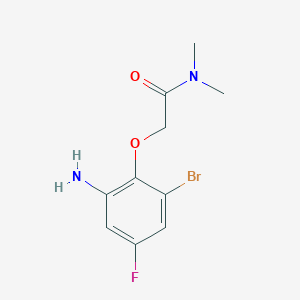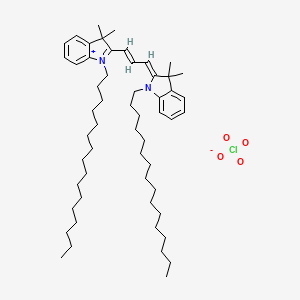![molecular formula C9H7F6NO B12086720 Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- CAS No. 85290-64-8](/img/structure/B12086720.png)
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is a fluorinated phenol derivative. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- typically involves the reaction of phenol with trifluoromethyl-containing reagents. One common method involves the use of hexafluoroacetone and phenol under specific conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium phenoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or alkyl groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(trifluoromethyl)-: Another fluorinated phenol with similar properties but different substitution patterns.
2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol: A compound with a similar trifluoromethyl group but different functional groups.
Uniqueness
Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85290-64-8 |
|---|---|
Molekularformel |
C9H7F6NO |
Molekulargewicht |
259.15 g/mol |
IUPAC-Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-ylamino)phenol |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(9(13,14)15)16-5-3-1-2-4-6(5)17/h1-4,7,16-17H |
InChI-Schlüssel |
ZACVTQFCPLQGQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




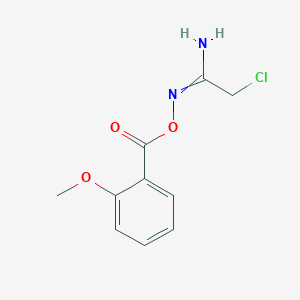
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
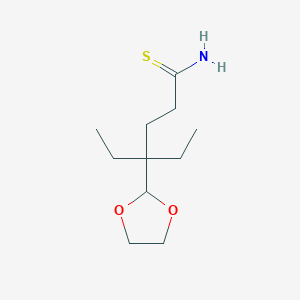
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)


